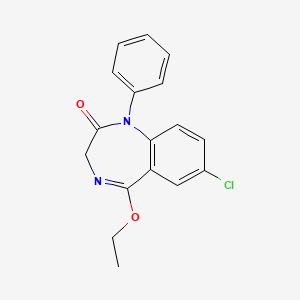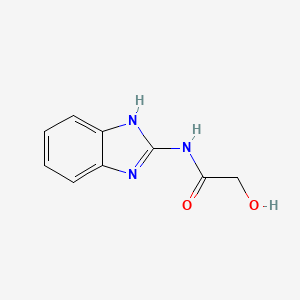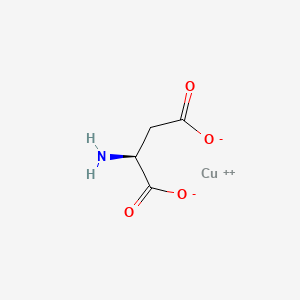
Copper L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper aspartate is a coordination compound formed by the combination of copper ions and aspartic acid Aspartic acid is an amino acid with one amine and two carboxylic acid groups, making it an ideal ligand for metal coordination
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper aspartate can be synthesized through various methods, including solvothermal and microwave-assisted synthesis. One common method involves the reaction of a copper salt (such as copper sulfate) with racemic aspartic acid and 1,2,4-triazole under solvothermal conditions. This reaction leads to the formation of a nanoporous copper aspartate compound .
Industrial Production Methods: Industrial production of copper aspartate typically involves the reaction of copper salts with aspartic acid in aqueous solutions. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize the yield and purity of the product. The resulting copper aspartate is then purified through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions: Copper aspartate undergoes various chemical reactions, including coordination, oxidation, and catalytic reactions. It can act as a catalyst in the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates .
Common Reagents and Conditions:
Coordination Reactions: Copper aspartate can coordinate with other ligands, such as 4,4’-bipyridyl, to form metal-organic frameworks (MOFs).
Oxidation Reactions: Copper aspartate exhibits enzyme-like activities, including peroxidase and laccase mimetic activities.
Major Products Formed:
Cyclic Carbonates: Formed through the catalytic cycloaddition of carbon dioxide with epoxides.
Metal-Organic Frameworks: Formed through coordination reactions with additional ligands.
Scientific Research Applications
Copper aspartate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including the synthesis of cyclic carbonates.
Industry: Used in environmental management for the detection and removal of pollutants.
Mechanism of Action
Copper aspartate can be compared with other metal-aspartate complexes, such as zinc aspartate and magnesium aspartate. While these compounds share similar coordination properties, copper aspartate is unique in its multi-enzyme mimetic activities and its ability to form nanoporous structures .
Comparison with Similar Compounds
Zinc Aspartate: Used in nutritional supplements and exhibits coordination properties similar to copper aspartate.
Magnesium Aspartate: Also used in supplements and has similar coordination chemistry but lacks the multi-enzyme activities of copper aspartate.
Properties
CAS No. |
57609-01-5 |
|---|---|
Molecular Formula |
C4H5CuNO4 |
Molecular Weight |
194.63 g/mol |
IUPAC Name |
copper;(2S)-2-aminobutanedioate |
InChI |
InChI=1S/C4H7NO4.Cu/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |
InChI Key |
LHBCBDOIAVIYJI-DKWTVANSSA-L |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)[O-].[Cu+2] |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


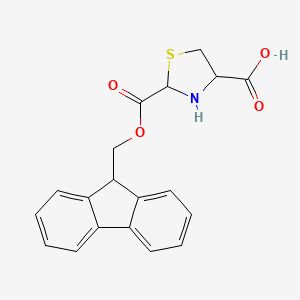
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
![1h,5h-[1,4,5]Oxadiazepino[4,3-a]benzimidazole](/img/structure/B13811993.png)
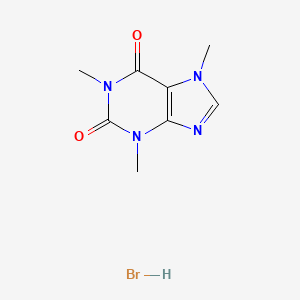
![[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride](/img/structure/B13811995.png)

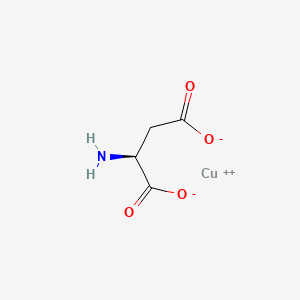
![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B13812006.png)
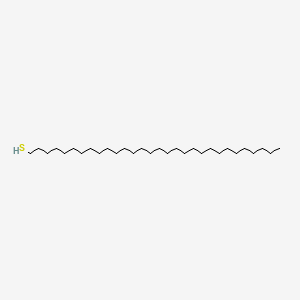
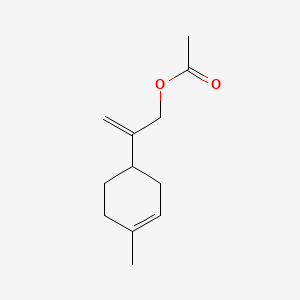
![1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone](/img/structure/B13812028.png)

